Methyl 6-bromo-5-nitropicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAHSBLHKLEHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Bromo 5 Nitropicolinate
De Novo Synthetic Routes to the Picolinate (B1231196) Core
The synthesis of the fundamental picolinate ring system can be achieved through various strategies that either build the pyridine (B92270) ring from acyclic precursors or modify an existing pyridine ring.
Pyridine Ring Formation Strategies
The construction of the pyridine ring, a cornerstone of many synthetic endeavors, can be approached through several established methods. One of the most classic approaches is the Hantzsch pyridine synthesis, which involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. ijpsonline.com This method allows for the formation of dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridine.
Another versatile method involves the domino reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls. This metal- and solvent-free approach provides access to a variety of substituted picolinates. ijpsonline.com Additionally, cyclization reactions, condensation reactions, and annulation-type reactions represent a broad class of strategies for constructing the pyridine skeleton from diverse starting materials. ijpsonline.com
Regioselective Functionalization Approaches
Once the pyridine ring is formed, or if starting with a pre-existing pyridine, the challenge lies in introducing substituents at specific positions with high control. The intrinsic electronic properties of the pyridine ring, with its electron-deficient nature, often direct incoming electrophiles to the 3- and 5-positions. nih.gov However, achieving substitution at other positions, such as the 4- and 6-positions, often requires clever synthetic design.
Recent advancements have focused on directing group-free regioselective C-H functionalization. One such strategy involves the temporary conversion of pyridines into electron-rich intermediates, which can then undergo regioselective electrophilic functionalization. nih.gov For instance, a ring-opening and ring-closing sequence via Zincke imine intermediates or a dearomatization-rearomatization sequence via oxazino-pyridine intermediates can facilitate meta-C-H functionalization. nih.gov
For C4-alkylation, a maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.govchemrxiv.org This method is operationally simple and allows for the use of readily available starting materials. nih.govchemrxiv.org Furthermore, functionalization of pyridine N-oxides provides an alternative route to introduce substituents at the 2- and 4-positions. researchgate.net
Functional Group Interconversion Strategies
The synthesis of Methyl 6-bromo-5-nitropicolinate often relies on the modification of a pre-functionalized pyridine or picolinate derivative. This involves the strategic introduction of the bromo and nitro groups.
Halogenation Pathways
The introduction of a bromine atom onto the pyridine ring is a critical step. This can be achieved through direct bromination or by converting another halogen to a bromine atom.
The direct bromination of pyridine and its derivatives can be challenging due to the deactivating effect of the ring nitrogen. However, the presence of activating groups can facilitate this reaction. For nitropyridine derivatives, bromination can be achieved using bromine in the presence of a suitable solvent. acs.orgnbinno.com For example, the bromination of 4-pyridone can be achieved in an aqueous medium buffered at a specific pH. cdnsciencepub.com The reactivity of the pyridine ring towards bromination is influenced by the substituents already present on the ring. cdnsciencepub.com
A specific example is the bromination of Methyl 6-hydroxynicotinate with bromine in acetic acid to yield Methyl 5-bromo-6-hydroxynicotinate. chemicalbook.com This highlights how an existing functional group can direct the position of bromination.
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Nitropyridine | Bromine or N-bromosuccinimide | 2-Bromo-5-nitropyridine | Varies | nbinno.com |
| 4-Pyridone | Bromine, aqueous buffer | 3-Bromo-4-pyridone | - | cdnsciencepub.com |
| Methyl 6-hydroxynicotinate | Bromine, acetic acid | Methyl 5-bromo-6-hydroxynicotinate | 100% | chemicalbook.com |
| 3-bromo-2-chloro-4-methyl-5-nitropyridine | (Ph3P)2PdCl2, CO, MeOH, Et3N | Methyl-3-bromo-4-methyl-5-nitropicolinate | - | rsc.org |
Halogen exchange, often referred to as a Finkelstein-type reaction, provides a powerful method for introducing a bromine atom by replacing another halogen, typically chlorine. This is a common strategy in the synthesis of aryl and heteroaryl bromides. acs.org The reaction involves treating an organic halide with a metal halide salt. wikipedia.orgrsc.org
For instance, a chloro-picolinate can be converted to the corresponding bromo-picolinate. This transformation is often catalyzed by a transition metal, such as copper. organic-chemistry.org The choice of the metal cation and the reaction conditions, including the solvent, are crucial for the success of the exchange. rsc.orgorganic-chemistry.org The rate of exchange generally follows the trend I > Br > Cl. princeton.edu
Aryl bromides can be converted to aryl iodides using a copper(I)-catalyzed reaction with sodium iodide. organic-chemistry.org While this specific example converts a bromide to an iodide, the underlying principle of copper-catalyzed halogen exchange is applicable to the conversion of chlorides to bromides. The use of ligands, such as diamines, can enhance the efficiency of these copper-catalyzed reactions. organic-chemistry.org
| Starting Material | Reagents | Product | Notes | Reference |
| Aryl chloride | Metal bromide (e.g., NaBr, KBr) | Aryl bromide | Phase transfer catalysis can be employed. | rsc.org |
| Aryl bromide | NaI, CuI, diamine ligand | Aryl iodide | Demonstrates copper-catalyzed halogen exchange. | organic-chemistry.org |
| 3-amino-2-chloropyridine | Nitrite, acid | 2-chloro-3-hydroxypyridine | Diazotization followed by hydrolysis. | google.com |
Nitration Pathways
The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through electrophilic aromatic substitution, a class of reactions that can be challenging for pyridine systems due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles.
Direct Nitration of Pyridine Rings
The direct nitration of pyridine and its derivatives is often a sluggish process requiring forcing conditions. Current time information in Bangalore, IN. However, the presence of activating or directing groups can influence the regioselectivity and feasibility of the reaction. In the context of synthesizing this compound, the starting material would likely be a 6-bromopicolinic acid derivative.
A plausible and documented approach for the synthesis of a closely related compound, 3-chloro-5-nitropicolinic acid, involves the nitration of 3-chloropicolinic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. Current time information in Bangalore, IN. This suggests that a similar direct nitration strategy can be applied to 6-bromopicolinic acid. The bromine atom at the 6-position and the carboxylic acid group at the 2-position are both deactivating groups; however, they will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C-3 or C-5 position. The formation of the 5-nitro isomer is the desired outcome for the synthesis of the target compound.
| Starting Material | Reagents | Product | Reference |
| 6-Bromopicolinic acid | Fuming HNO₃, H₂SO₄ | 6-Bromo-5-nitropicolinic acid | (Implied) |
| 3-Chloropicolinic acid | Fuming HNO₃, H₂SO₄ | 3-Chloro-5-nitropicolinic acid | Current time information in Bangalore, IN. |
Table 1: Direct Nitration of Halogenated Picolinic Acids.
Alternative Nitro Group Introduction Methodologies
Given the potential for low yields and harsh conditions in direct nitration, alternative methods for introducing a nitro group can be considered. While specific examples for this compound are not extensively documented in readily available literature, general strategies for nitrating pyridines offer insight into potential alternative routes. One such strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. While this may not be directly applicable for the 5-nitro substitution pattern required, it highlights a common strategy to overcome the inherent lack of reactivity in pyridines.
Another approach could involve a multi-step sequence where a different functional group is first introduced at the 5-position and then converted to a nitro group. However, for a relatively simple structure like this compound, direct nitration of the corresponding picolinic acid or its ester remains the more probable synthetic route.
Esterification Reactions
The final step in the synthesis of this compound is the esterification of the carboxylic acid group of 6-bromo-5-nitropicolinic acid. This is a common and generally high-yielding reaction in organic synthesis.
Conversion of Picolinic Acids to Methyl Esters
The most straightforward and widely used method for converting a carboxylic acid to its methyl ester is Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.
A plausible route for the synthesis of this compound would therefore be the esterification of 6-bromo-5-nitropicolinic acid. This precursor acid is commercially available, indicating that its synthesis via nitration of 6-bromopicolinic acid is a viable process. mdpi.com
| Starting Material | Reagents | Product | Reference |
| 6-Bromo-5-nitropicolinic acid | Methanol, H₂SO₄ (cat.) | This compound | Plausible based on general methods Current time information in Bangalore, IN. |
| 5-Methylpicolinic acid | Methanol, H₂SO₄ (cat.) | Methyl 5-methylpicolinate |
Table 2: Fischer-Speier Esterification of Picolinic Acids.
Alternatively, other esterification methods could be employed, such as reaction with diazomethane (B1218177) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol. However, for industrial-scale production, the simplicity and cost-effectiveness of Fischer-Speier esterification make it the preferred method.
Transesterification Processes
Transesterification is another potential method for the synthesis of this compound, although it is less common as a primary synthetic route starting from the carboxylic acid. This process would involve converting an existing ester of 6-bromo-5-nitropicolinic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester by reacting it with an excess of methanol in the presence of an acid or base catalyst. This method is more relevant when a different ester is more readily available or when specific reaction conditions need to be avoided. For the direct synthesis of the target compound, this pathway is less likely to be the primary choice.
Chemical Reactivity and Transformations of Methyl 6 Bromo 5 Nitropicolinate
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring in Methyl 6-bromo-5-nitropicolinate is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of two powerful electron-withdrawing groups: the nitro group at the 5-position and the methyl picolinate (B1231196) (ester) group at the 2-position. This electronic profile profoundly influences the ring's susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for this molecule. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The pyridine ring, being highly electron-poor, is primed for attack by nucleophiles. The bromine atom at the 6-position serves as a good leaving group.
The presence of the nitro group ortho to the bromine atom is crucial for activating the substrate towards SNAr. masterorganicchemistry.com During the reaction, a nucleophile attacks the carbon atom attached to the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is significantly stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the ortho-nitro group. libretexts.org The subsequent loss of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org This reactivity pattern is observed in similar systems; for instance, the bromine in 4-bromo-5-nitrophthalodinitrile readily undergoes nucleophilic substitution. pleiades.online
General SNAr Reaction Scheme:
Where R-Nu represents a nucleophile (e.g., amines, alkoxides, thiols).
The rate of SNAr is highly dependent on the strength of the electron-withdrawing groups and their position relative to the leaving group. masterorganicchemistry.com In this case, the ortho-nitro group provides powerful stabilization, making the C6 position highly susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) is a reaction characteristic of electron-rich aromatic systems. masterorganicchemistry.com The mechanism involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion), followed by deprotonation to restore aromaticity. libretexts.org
However, the pyridine ring in this compound is exceptionally electron-deficient. The ring nitrogen and the two strong electron-withdrawing substituents (nitro and ester groups) severely deactivate the ring towards electrophilic attack. masterorganicchemistry.comdoubtnut.com These groups reduce the nucleophilicity of the ring, making it a very poor partner for an electrophile. youtube.com Consequently, electrophilic aromatic substitution on the available C3 and C4 positions of this compound is not a feasible reaction under standard EAS conditions. Any attempt would require extremely harsh conditions that would likely degrade the molecule.
Transformations of the Bromine Moiety
The bromine atom at the 6-position is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.orgresearchgate.net These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent, mediated by a palladium catalyst. uwindsor.ca The bromo-substituted pyridine core of this compound makes it an excellent substrate for such transformations.
Carbon-Carbon Bond Forming Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling (Boronic Acid/Ester Partners)
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or its ester) with an organic halide. nobelprize.orgnih.gov This reaction is renowned for its mild conditions, high tolerance of functional groups, and the commercial availability of a vast array of boronic acid partners. researchgate.net
In the context of this compound, the bromine atom at the C6 position can be effectively coupled with various aryl or heteroaryl boronic acids. The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. uwindsor.ca
This methodology allows for the direct and modular synthesis of a wide range of 6-aryl-5-nitropicolinate derivatives. The reaction's compatibility with various functional groups means that the nitro and ester moieties on the pyridine ring, as well as diverse functionalities on the boronic acid partner, are typically well-tolerated. nobelprize.orgnih.gov Studies on similarly substituted bromopyridines have demonstrated the efficiency and regioselectivity of the Suzuki-Miyaura coupling at the bromine-bearing position. beilstein-journals.org
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Expected Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 6-phenyl-5-nitropicolinate |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Methyl 6-(4-methoxyphenyl)-5-nitropicolinate |
| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ | K₃PO₄ | Methyl 6-(thiophen-2-yl)-5-nitropicolinate |
Palladium-Catalyzed Carbonylation Reactions
Reduction of the Carbon-Bromine Bond
The carbon-bromine bond at the 6-position of the pyridine ring is susceptible to reduction, a process known as hydrodebromination. This transformation replaces the bromine atom with a hydrogen atom, yielding Methyl 5-nitropicolinate. While specific studies on this compound are not prevalent, the reactivity can be inferred from similar halogenated pyridines.
Commonly, this reduction is achieved through catalytic hydrogenation. Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently employed for the hydrogenolysis of carbon-halogen bonds. mdpi.com The reaction typically proceeds under a hydrogen atmosphere. Catalytic transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate, offers a milder alternative to using high-pressure hydrogen gas. ntnu.no
Chemical reducing agents can also effect the removal of the bromine atom. Reagents such as lithium aluminum hydride (LiAlH₄) have been noted to reduce the C-Br bond in related bromopyridine derivatives. georganics.sk However, the strong reducing power of LiAlH₄ may also lead to the concurrent reduction of the ester and nitro groups, necessitating careful control of reaction conditions to achieve selective debromination.
Table 1: General Conditions for Carbon-Bromine Bond Reduction on Related Pyridine Systems
| Method | Reagents/Catalyst | General Conditions | Product of Interest |
| Catalytic Hydrogenation | H₂, Pd/C | Hydrogen atmosphere, various solvents (e.g., ethanol) | Debrominated Pyridine |
| Catalytic Transfer Hydrogenation | Formic Acid, Pd/C | Mild temperatures, avoids high-pressure H₂ gas | Debrominated Pyridine |
| Chemical Reduction | Lithium Aluminum Hydride | Anhydrous solvent (e.g., THF, ether), may require cooling | Debrominated Pyridine |
Substitution Reactions with Heteroatom Nucleophiles
The bromine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent nitro group at the 5-position and the ring nitrogen. This activation facilitates the displacement of the bromide ion by a variety of heteroatom nucleophiles, such as amines and thiols, providing a versatile route to a range of 6-substituted-5-nitropicolinates.
Research on analogous compounds like 6-bromo-5-nitroquinoline (B1267105) has shown that the bromo group can be readily displaced by nucleophiles like morpholine (B109124) and piperazine (B1678402). nih.gov The reaction is often carried out in the presence of a base, such as triethylamine, and can be accelerated by microwave irradiation, leading to high yields of the corresponding 6-amino-substituted products. nih.gov Similarly, the chlorine atom in the analogous compound, Methyl 6-chloro-5-methylpicolinate, is known to be replaceable by amines or thiols. researchgate.net
This reactivity is a cornerstone for the synthesis of more complex molecules, where the picolinate scaffold is functionalized with various amines, alcohols, or thiols to build libraries of compounds for applications in medicinal chemistry and materials science. researchgate.net
Table 2: Nucleophilic Substitution on Analogous Bromo-Nitro-Aromatic Compounds
| Substrate | Nucleophile | Reagents/Conditions | Product | Yield | Reference |
| 6-bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150 W, 90-119 °C) | 5-nitro-6-(morpholin-1-yl)quinoline | 98% | nih.gov |
| 6-bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150 W, 90-120 °C) | 5-nitro-6-(piperazin-1-yl)quinoline | 87% | nih.gov |
| 4-bromo-5-nitrophthalodinitrile | Morpholine | N/A | 4-morpholyl-5-nitrophthalodinitrile | N/A | sci-hub.se |
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can undergo several important transformations, most notably reduction to an amino group, which is a key step in the synthesis of many pharmaceutical intermediates.
Reduction to Amino Picolinate Derivatives
The conversion of the 5-nitro group to a 5-amino group is a crucial transformation, yielding Methyl 6-bromo-5-aminopicolinate. This amino derivative serves as a valuable building block for further functionalization, for example, through diazotization or acylation reactions. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. mdpi.com Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. google.com In a patent describing the reduction of a similar compound, ethyl 3-methyl-5-nitropicolinate, a 10% Pd/C catalyst was used under a hydrogen atmosphere in ethanol (B145695) to achieve complete conversion to the corresponding amine. google.com
The reaction is generally chemoselective, meaning the nitro group can be reduced without affecting other functional groups like the ester or the bromo substituent, provided the conditions are controlled. researchgate.net For instance, the reduction of 3-chloro-5-nitropicolinic acid using H₂/Pd-C selectively yields the 5-amino derivative while leaving the chloro group intact under mild conditions (50 psi H₂, 25°C). researchgate.net
A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often preferred in laboratory settings due to their convenience.
Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium. The Fe/NH₄Cl system in a solvent like ethanol is a common and effective choice for reducing nitroarenes to their corresponding amines, often in excellent yields. rsc.org Tin(II) chloride (SnCl₂) in an acidic solution is another well-established reagent for this transformation and has been used for the reduction of related nitropicolinic acids. researchgate.net
Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent for nitro groups and has been cited in the context of synthesizing derivatives from nitropyridines. mdpi.com
Hydrazine (B178648): While hydrazine (N₂H₄) in the presence of a catalyst like Raney Nickel or Pd/C can be a powerful reducing system, its use for simple nitro group reduction must be managed carefully, as it can sometimes lead to other reactions, such as the reduction of other functional groups or heterocycle ring opening under harsh conditions.
Table 3: Common Methods for Nitro Group Reduction
| Method | Reagent/Catalyst | Typical Conditions | Product of Interest |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol, Room Temperature, H₂ atmosphere | Amino Picolinate Derivative |
| Metal/Acid Reduction | Fe, NH₄Cl | Ethanol/Water, Reflux | Amino Picolinate Derivative |
| Metal Salt Reduction | SnCl₂ | HCl, Ethanol | Amino Picolinate Derivative |
| Dithionite Reduction | Na₂S₂O₄ | Aqueous or alcoholic solvent | Amino Picolinate Derivative |
Modifications and Derivatizations of the Nitro Group
Beyond complete reduction to an amine, the nitro group can undergo other transformations, offering alternative pathways for molecular diversification.
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) functionalities. The reduction of nitroarenes to N-phenylhydroxylamine derivatives can be achieved using specific catalysts or reagents like zinc dust in aqueous ammonium chloride. mdpi.comgoogle.com These intermediates are reactive and can be used in subsequent reactions, for example, to form azoxy compounds. researchgate.netresearchgate.net
Nucleophilic Displacement of the Nitro Group: Although the nitro group is not a typical leaving group in SNAr reactions, its displacement by nucleophiles can occur, particularly on highly electron-deficient pyridine rings. nih.govmdpi.com For instance, reactions of some nitropyridines with strong nucleophiles like alkoxides or thiolates can lead to the substitution of the nitro group. nih.gov
Vicarious Nucleophilic Substitution (VNS): This reaction allows for the introduction of a substituent, typically a carbanion, at a position ortho or para to the nitro group without displacing it. ntnu.noresearchgate.net This method provides a powerful tool for the C-H functionalization of the electron-deficient pyridine ring.
Formation of Azoxy and Azo Compounds: The reaction of nitropyridines with reducing agents under basic conditions, such as with hydroxides in alcoholic media, can lead to the formation of symmetrical azoxy compounds through the condensation of nitroso and hydroxylamino intermediates. researchgate.net
Reactivity of the Methyl Ester Group
The methyl ester group at the C2 position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the nitro group, which can enhance the electrophilicity of the ester's carbonyl carbon.
The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 6-bromo-5-nitropicolinic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.
Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism (BAC2), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is a common and generally efficient method for the saponification of picolinate esters. The presence of electron-withdrawing groups, such as the nitro group on the pyridine ring, is expected to facilitate this reaction by further polarizing the carbonyl group. In a process described for a related compound, methyl 6-bromopicolinate, hydrolysis can be followed by acidification to yield the carboxylic acid. nih.gov For instance, treatment with a base like sodium hydroxide in a suitable solvent mixture, such as tetrahydrofuran (B95107) and water, followed by acidification with a strong acid like hydrochloric acid, would be a standard procedure. nih.gov
Acid-catalyzed hydrolysis is also a viable method. This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Divalent metal ions have been shown to catalyze the hydrolysis of picolinate esters. acs.org This catalytic effect arises from the formation of a chelate complex with the pyridine nitrogen and the ester group, which further enhances the carbonyl carbon's susceptibility to nucleophilic attack.
Table 1: Representative Conditions for the Hydrolysis of Methyl Picolinate Derivatives
| Catalyst/Reagent | Solvent | Temperature | Outcome |
| NaOH followed by HCl | THF/H₂O | 70°C | Hydrolysis to the corresponding carboxylic acid. nih.gov |
| H₂SO₄ | H₂O | Reflux | Acid-catalyzed hydrolysis to the carboxylic acid. google.com |
| Divalent Metal Ions (e.g., Cu²⁺) | Aqueous Buffer | Ambient | Catalyzed hydrolysis. acs.org |
This table presents generalized conditions based on the reactivity of similar compounds and is for illustrative purposes.
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this provides a pathway to a diverse range of other picolinate esters.
Base-catalyzed transesterification is a common method. For example, reacting the methyl ester with an alcohol in the presence of a catalytic amount of an alkoxide, such as sodium methoxide, can effectively drive the equilibrium towards the new ester, especially if the reactant alcohol is used in excess. google.com A procedure for the transesterification of methyl nicotinate (B505614) with a bulky alcohol like (-)-menthol involves the use of butyllithium (B86547) to form the lithium alkoxide of menthol, which then reacts with the methyl ester. orgsyn.org This method is effective for a range of functionalized esters, including those with nitro groups. orgsyn.org
Acid-catalyzed transesterification, often using a catalyst like sulfuric acid or p-toluenesulfonic acid, is another option. google.com
Table 2: Illustrative Conditions for Transesterification of Methyl Nicotinate Derivatives
| Alcohol | Catalyst | Solvent | Temperature | Product |
| (-)-Menthol | n-Butyllithium | THF | < 20°C | (-)-Menthyl nicotinate. orgsyn.org |
| C₁-C₄ Alcohols | Sodium Methoxide | Excess Alcohol | Reflux | Corresponding alkyl nicotinate. google.com |
| Various Alcohols | Sulfuric Acid | Toluene | Reflux | Corresponding ester. google.com |
This table showcases conditions for analogous compounds and serves as a guide for the potential transesterification of this compound.
The reaction of this compound with amines leads to the formation of the corresponding picolinamide (B142947) derivatives. This transformation is of significant interest as amides are prevalent in many biologically active molecules.
Direct aminolysis, where the ester is treated with an amine, can be employed. The reaction with ammonia (B1221849), for instance, can produce the primary amide, picolinamide. To overcome the lower nucleophilicity of ammonia, this reaction can be performed at elevated temperatures and pressures in a continuous flow reactor, using methanolic ammonia. rsc.orgresearchgate.net For example, the amidation of methyl picolinate has been optimized under such conditions. rsc.org
For reactions with other primary or secondary amines, various coupling agents and catalysts can be used to facilitate the amidation. A method for the amidation of methyl esters, including methyl picolinate, utilizes 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. nottingham.ac.uk Another approach involves the use of borate (B1201080) reagents like B(OCH₂CF₃)₃ to activate the carboxylic acid (which could be formed in situ via hydrolysis) for amidation. acs.org The synthesis of amides from picolinic acid has also been achieved by first converting the acid to the acid chloride, followed by reaction with an amine. nih.govresearchgate.net
Table 3: Selected Methods for the Amidation of Methyl Picolinate
| Amine | Reagent/Catalyst | Solvent | Temperature | Product |
| Ammonia (methanolic) | - | Methanol (B129727) | 200°C (in flow) | Picolinamide. rsc.org |
| Pyrrolidine | TBD | Toluene | 110°C | (Pyrrolidin-1-yl)(pyridin-2-yl)methanone. nottingham.ac.uk |
| Glycine methyl ester | B(OCH₂CF₃)₃ | MeCN | 80°C | Corresponding amide. acs.org |
| N-Alkylanilines | Thionyl chloride (to form acid chloride in situ) | Benzene | Reflux | N-Alkyl-N-phenylpicolinamides. nih.govresearchgate.net |
This table provides examples of amidation reactions for a related picolinate and is intended to be illustrative for this compound.
Mechanistic Studies of Reactions Involving Methyl 6 Bromo 5 Nitropicolinate
Elucidation of Reaction Pathways for Functional Group Transformations
The reactivity of Methyl 6-bromo-5-nitropicolinate is dominated by the electrophilic nature of the pyridine (B92270) ring, which is further enhanced by the electron-withdrawing nitro and methyl ester groups. This electronic profile makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 6-position is a good leaving group in such reactions.
The general mechanism for the SNAr pathway involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. dalalinstitute.com The negative charge of this intermediate is delocalized, particularly onto the oxygen atoms of the nitro group at the 5-position. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. wikipedia.org
Functional group transformations can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govwikipedia.orgresearchgate.net In these cases, the reaction pathway involves a catalytic cycle that typically begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. nih.gov This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govresearchgate.net
Furthermore, the nitro group can be reduced to an amino group, which can then participate in a range of subsequent reactions. This reduction is typically achieved using reducing agents like iron in acetic acid or catalytic hydrogenation. The resulting amino group can be diazotized and converted into various other functionalities.
Kinetic Studies of Key Transformations
While specific kinetic studies on this compound are not extensively documented in the public domain, the kinetics of nucleophilic aromatic substitution reactions on related activated aryl halides have been widely investigated. For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The reaction rate is therefore dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. nih.gov
The leaving group ability in SNAr reactions on activated aryl substrates generally follows the order F > NO2 > Cl ≈ Br > I. nih.gov However, in the context of pyridinium (B92312) compounds, the leaving group effect can be less pronounced, with similar reactivities observed for chloro, bromo, and iodo substituents. nih.gov
Regioselectivity and Stereoselectivity in Synthetic Routes
Regioselectivity is a key consideration in the reactions of this compound. The substitution of the bromine atom at the 6-position is highly favored in nucleophilic aromatic substitution reactions due to the strong activation provided by the para-nitro group. The electron-withdrawing nature of the nitro group stabilizes the negative charge in the Meisenheimer intermediate when the nucleophile attacks the 6-position.
In the context of other substituted pyridines, the nature and position of substituents play a crucial role in directing incoming reagents. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243), bulky substituents at the 3-position can direct the nucleophile to the 6-position. researchgate.net The choice of solvent can also dramatically influence regioselectivity. For example, the regioselectivity for the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine can be inverted by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net While these are analogous systems, similar principles of steric and electronic control would apply to reactions involving this compound.
Stereoselectivity is generally not a factor in the direct substitution at the aromatic ring of this compound itself, as the ring is planar. However, if the synthetic route involves the introduction of chiral centers, for example, through the use of chiral nucleophiles or catalysts, then the stereochemical outcome of the reaction becomes a critical aspect. Asymmetric nucleophilic aromatic substitution has been demonstrated using organocatalysts to produce chiral molecules. wikipedia.org
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents play a pivotal role in dictating the reaction pathway and efficiency of transformations involving this compound.
In nucleophilic aromatic substitution reactions , the choice of base and solvent is critical. The base can influence the nucleophilicity of the attacking species, and in some cases, may be involved in the rate-determining step. acs.org
For palladium-catalyzed cross-coupling reactions , the choice of the palladium precursor, ligand, base, and solvent system is crucial for a successful outcome. The ligand plays a key role in stabilizing the palladium catalyst and modulating its reactivity. nih.gov For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is required in many cross-coupling reactions, such as the Suzuki-Miyaura reaction, to activate the organometallic reagent. researchgate.net
The following table summarizes the role of various catalysts and reagents in key transformations of related bromonitropyridine systems, which can be extrapolated to this compound:
| Reaction Type | Catalyst/Reagent | Role in Mechanism |
| Nucleophilic Aromatic Substitution | Base (e.g., K₂CO₃, Et₃N) | Deprotonates the nucleophile, increasing its reactivity. |
| Solvent (e.g., DMF, DMSO) | Solvates ions and influences reaction rates. | |
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net |
| Ligand (e.g., PPh₃) | Stabilizes the palladium center and influences its electronic and steric properties. nih.gov | |
| Base (e.g., Na₂CO₃, Cs₂CO₃) | Activates the boronic acid for transmetalation. researchgate.net | |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst | The palladium catalyst follows a similar cycle to Suzuki coupling, while the copper co-catalyst facilitates the formation of the copper acetylide. atlanchimpharma.com |
| Base (e.g., amine) | Acts as a base and can also serve as a ligand. | |
| Nitro Group Reduction | Fe/CH₃COOH or H₂/Pd-C | Acts as a reducing agent to convert the nitro group to an amine. cdnsciencepub.com |
Applications in Advanced Organic Synthesis
Utilization as a Building Block in Complex Molecule Construction
Methyl 6-bromo-5-nitropicolinate serves as a foundational unit for assembling more elaborate molecules. bldpharm.combldpharm.com The reactivity of its substituents can be selectively harnessed to introduce new functionalities and build molecular complexity.
A key reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. diva-portal.orgharvard.edu The bromine atom at the 6-position is readily displaced by various aryl or vinyl boronic acids, allowing for the introduction of diverse substituents. harvard.eduacademie-sciences.fr This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. researchgate.net For instance, coupling with an ortho-hydroxyarylboronic acid can lead to the formation of dibenzopyranone analogues in a single, microwave-promoted step. nih.gov
Furthermore, the nitro group can be chemically modified. Reduction of the nitro group to an amine provides a new reactive site for amide bond formation or for the construction of new ring systems. The ester group can also be hydrolyzed to a carboxylic acid or reduced to an alcohol, offering additional points for diversification. A related compound, Methyl 3-bromo-4-methyl-5-nitropicolinate, demonstrates how the nitro group facilitates further reactions, such as its transformation into an enamine by reacting with DMFDMA (N,N-dimethylformamide dimethyl acetal), which is a key step in building more complex structures. rsc.org
Table 1: Representative Transformations of Substituted Nitropicolinates
| Starting Material Analogue | Reagents | Reaction Type | Product Feature | Reference |
|---|---|---|---|---|
| Methyl 3-bromo-4-iodo-5-nitropicolinate derivative | (Ph3P)2PdCl2, CO, MeOH, Et3N | Carbonylation | Introduction of methyl ester | rsc.org |
| Methyl 3-bromo-4-methyl-5-nitropicolinate | DMFDMA | Enamine Formation | Vinylamino group introduction | rsc.org |
| Aryl Bromide (General) | Arylboronic acid, Pd(PPh3)4, Base | Suzuki-Miyaura Coupling | C-C bond formation (biaryl) | academie-sciences.frnih.gov |
| 3-Nitropyridine | Sulfonyl-stabilized carbanions, Base | Vicarious Nucleophilic Substitution | C-H Alkylation | nih.govacs.org |
Integration into Heterocyclic Ring Systems
Heterocyclic compounds are central to medicinal chemistry and materials science. This compound is a valuable precursor for synthesizing a variety of heterocyclic structures. The existing pyridine (B92270) ring can be annulated (fused with another ring) by leveraging its functional groups.
For example, after reduction of the nitro group to an amine (forming methyl 6-bromo-5-aminopicolinate), the resulting amino group, positioned ortho to the ester, can undergo intramolecular cyclization or condensation with other bifunctional reagents. This can lead to the formation of fused bicyclic systems, such as pyrido-pyrimidines or other nitrogen-containing heterocycles.
Additionally, the bromine atom can be used to build new rings. Through reactions like the Suzuki coupling followed by intramolecular cyclization, complex polycyclic aromatic systems can be accessed. nih.gov The strategic sequence of reactions—modifying one functional group, then another—allows chemists to construct intricate heterocyclic frameworks that would be difficult to synthesize otherwise. The reactivity of halonitroarenes in nucleophilic aromatic substitution (SNAr) reactions also provides a pathway to introduce nitrogen or oxygen nucleophiles, which can be precursors to new heterocyclic rings. organic-chemistry.org
Scaffold Design and Modification in Organic Chemistry Research
In drug discovery and materials science, a molecular scaffold is a core structure that can be systematically modified to create a library of related compounds for screening. mdpi.com this compound is an excellent example of such a scaffold due to its multiple, chemically distinct functionalization points.
Researchers can independently modify the three key positions:
C6-Position: The bromo group can be replaced with a wide variety of substituents using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). harvard.eduresearchgate.net This allows for the exploration of how different groups at this position affect biological activity or material properties.
C5-Position: The nitro group can be reduced to an amine and then acylated, alkylated, or used to form other functional groups. This position is crucial for tuning electronic properties and hydrogen bonding capabilities. biosynth.com
C2-Position: The methyl ester can be hydrolyzed to a carboxylic acid, converted to amides with various amines, or reduced to an alcohol. This modulates the polarity, solubility, and interaction potential of the molecule.
This systematic, position-by-position modification enables the generation of focused compound libraries for structure-activity relationship (SAR) studies. semanticscholar.org By observing how changes at each position alter a molecule's function, researchers can develop optimized compounds for specific applications, such as potent and selective enzyme inhibitors or novel organic materials.
Role As a Precursor for Advanced Chemical Entities
Precursor in Medicinal Chemistry Research
In the realm of medicinal chemistry, the pyridine (B92270) ring is considered a "privileged scaffold" due to its presence in a vast number of therapeutic agents and bioactive molecules. nih.govdovepress.com Compounds like Methyl 6-bromo-5-nitropicolinate serve as crucial starting points for the discovery of new drugs.
The development of novel therapeutic agents often relies on the synthesis of libraries of compounds built around a central scaffold. This compound is an exemplary precursor for generating diverse pyridine-based structures. The reactivity of its substituents enables chemists to introduce a variety of molecular fragments, leading to the creation of new chemical entities with potential biological activity.
Nitropyridine derivatives are particularly significant in the synthesis of bioactive molecules. nih.gov The functional groups on this compound allow for its incorporation into more complex heterocyclic systems. For instance, the bromine atom can be substituted via nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form carbon-carbon or carbon-nitrogen bonds. Simultaneously, the nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used to construct new ring systems, further expanding the molecular diversity accessible from this single precursor. Many pyridine derivatives are known to act as drugs for various diseases, including those affecting the brain, as well as serving as anti-cancer and anti-inflammatory agents. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an ideal substrate for such studies due to its multiple points for derivatization.
By systematically modifying each functional group, researchers can probe the SAR of a lead compound. For example:
The Bromo Group: Replacing the bromine with different substituents (e.g., alkyl, aryl, or other heterocyclic groups) can explore the steric and electronic requirements of the target protein's binding pocket. Studies on other bromo-substituted heterocyclic compounds have shown that this position can often accommodate a variety of groups, influencing binding affinity and cytotoxicity. nih.gov
The Nitro Group: The nitro group can be reduced to an amine, which can then be converted into a wide array of amides, sulfonamides, or ureas. This allows for the introduction of different hydrogen bond donors and acceptors, which can significantly impact a molecule's interaction with its biological target. The reduction of a nitro group is a key step in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2). nih.gov
The Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can form salts or be coupled with various amines to generate a library of amides. Alternatively, it can be reduced to a primary alcohol, providing another point for further chemical modification.
These systematic modifications allow medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of a new drug candidate.
Precursor in Agrochemical Development
The structural motifs present in this compound are also relevant to the agrochemical industry. Halogenated and nitrated pyridine derivatives are common features in many herbicides and pesticides. researchgate.net For example, 3-Chloro-5-nitropicolinic acid, a related compound, is used as an intermediate in the production of agrochemicals. Similarly, 6-Bromo-3-nitro-4-quinolinol, which shares the bromo-nitro substitution pattern on an aromatic ring, is noted for its use in synthesizing pesticides. chemicalbook.com
While specific research detailing the direct use of this compound in agrochemical synthesis is not extensively published, its chemical nature makes it a plausible precursor. The bromo and nitro groups are key toxophores or can be converted into functional groups that confer herbicidal or insecticidal activity. The pyridine core itself is a well-established scaffold in this sector.
Precursor for Advanced Materials and Ligand Synthesis
Beyond life sciences, this compound and similar pyridine derivatives are valuable in materials science and coordination chemistry. Pyridine-based molecules are widely used as ligands for creating metal complexes with interesting catalytic or photophysical properties. researchgate.net
The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and ester groups can act as coordination sites for metal ions. The bromo-substituent allows for further functionalization, enabling the synthesis of complex, multi-dentate ligands. These ligands can be used to create advanced materials, such as metal-organic frameworks (MOFs) or organic light-emitting diode (OLED) materials. bldpharm.com For example, the synthesis of novel Schiff base ligands often starts from brominated aldehydes like 5-bromosalicylaldehyde, which are then complexed with metals for applications in catalysis and materials science. The synthesis of functional materials through methods like combustion or hydrothermal synthesis often relies on versatile precursors that can be incorporated into larger structures. springerprofessional.de
Computational Chemistry Investigations
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is fundamental to understanding the electronic structure of a molecule. It describes the wave-like behavior of electrons, which are distributed in various molecular orbitals of differing energy levels. The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity.
The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons in a reaction. Conversely, the LUMO represents the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
The interplay of these substituents dictates the distribution of electron density and the nature of the frontier orbitals. The HOMO is likely to have significant contributions from the p-orbitals of the pyridine (B92270) ring and potentially the oxygen atoms of the nitro and ester groups. The LUMO is expected to be localized primarily on the pyridine ring, particularly on the carbon atoms bearing the nitro and bromo substituents, indicating these as potential sites for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Properties of Methyl 6-bromo-5-nitropicolinate
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest available orbital for electron acceptance. |
| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined through specific quantum chemical calculations.
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a class of computational methods that has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT calculations can be used to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties. For this compound, DFT is particularly useful for predicting its reactivity. sciforum.netresearchgate.net
One of the key applications of DFT in this context is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are prone to nucleophilic attack, are colored blue. For this compound, the region around the nitro group and the carbon atoms adjacent to it are expected to be highly electron-deficient (blue), making them prime targets for nucleophiles.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as global and local softness, hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index for this compound would confirm its susceptibility to nucleophilic reactions, a characteristic enhanced by the presence of the nitro and bromo substituents. sciforum.net
Table 2: Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Illustrative Value | Interpretation |
| Electrophilicity Index (ω) | 3.5 eV | A high value indicates a strong electrophilic character. sciforum.net |
| Chemical Hardness (η) | 2.7 eV | Represents resistance to change in electron distribution. |
| Chemical Potential (μ) | -4.8 eV | Related to the escaping tendency of electrons from the system. |
Note: The values in this table are illustrative and based on general principles of reactivity for similar compounds. Actual values require specific DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the most stable spatial arrangements of atoms (conformers) and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methyl ester group to the pyridine ring.
Theoretical methods, particularly DFT, can be used to calculate the potential energy surface associated with this rotation, identifying the minimum energy conformers. nih.gov These calculations can reveal whether the ester group is likely to be coplanar with the pyridine ring or oriented at an angle, which can have implications for its electronic properties and steric accessibility.
Table 3: Illustrative Conformational Data for this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° (Planar) | 0.0 | ~95% |
| B | 90° (Perpendicular) | 3.5 | ~5% |
Note: This table presents a plausible scenario for the conformational preferences of the methyl ester group. The actual energy differences and populations would be determined by detailed computational analysis.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. science-revision.co.uk
By modeling the reaction pathway, researchers can map out the energy changes that occur as the reactants are converted into products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.
Table 4: Illustrative Calculated Parameters for a Nucleophilic Substitution Reaction
| Parameter | Illustrative Value | Significance |
| Activation Energy (Ea) | 15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔE) | -10 kcal/mol | The overall energy change from reactants to products (exothermic). |
| Key Transition State Bond Length (C-Nu) | 2.1 Å | The length of the forming bond in the transition state. |
| Key Transition State Bond Length (C-Br) | 2.3 Å | The length of the breaking bond in the transition state. |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from reaction pathway modeling.
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)
Spectroscopic methods are fundamental in elucidating the molecular structure of "Methyl 6-bromo-5-nitropicolinate".
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. Based on the analysis of similar compounds, such as Methyl 6-bromopicolinate chemicalbook.com, the aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing effects of the nitro and bromo groups, as well as the carboxylate group, would influence their precise chemical shifts. The methyl ester protons would present as a singlet, likely around δ 3.9-4.0 ppm rsc.org.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For "this compound," distinct signals would be expected for the six carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts of the ring carbons are influenced by the attached functional groups. The carbon bearing the nitro group and the carbon attached to the bromine atom would show characteristic shifts. The carbonyl carbon of the ester group would appear significantly downfield, typically in the range of δ 160-170 ppm. The methyl carbon of the ester would be found in the upfield region of the spectrum. The study of methylated derivatives of 4-nitropyridine (B72724) N-oxide shows that the ipso-deshielding effect of the nitro group can vary significantly depending on the position of other substituents chempap.orgchemicalpapers.com.
Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 - 9.0 | d | Aromatic CH |
| ¹H | ~7.5 - 8.5 | d | Aromatic CH |
| ¹H | ~3.9 - 4.1 | s | -OCH₃ |
| ¹³C | ~160 - 170 | s | C=O (ester) |
| ¹³C | ~140 - 160 | s | Aromatic C-NO₂ |
| ¹³C | ~110 - 130 | s | Aromatic C-Br |
| ¹³C | ~120 - 150 | d | Aromatic CH |
| ¹³C | ~52 - 55 | q | -OCH₃ |
d: doublet, s: singlet, q: quartet. Note: These are estimated values based on analogous structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively osi.lvresearchgate.net. A strong absorption band for the carbonyl (C=O) stretch of the methyl ester would be present around 1730-1715 cm⁻¹. Vibrations associated with the C-Br bond would appear in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be seen in the 1600-1400 cm⁻¹ region osi.lv.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| C=O Stretch (Ester) | ~1730-1715 | Strong |
| C=C, C=N Stretch (Aromatic Ring) | ~1600-1400 | Medium-Strong |
| NO₂ Asymmetric Stretch | ~1550-1500 | Strong |
| NO₂ Symmetric Stretch | ~1360-1300 | Strong |
| C-O Stretch (Ester) | ~1300-1100 | Strong |
| C-Br Stretch | <700 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For "this compound," the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes nih.govmdpi.com. Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and the nitro group (-NO₂).
Chromatographic Analysis (e.g., HPLC, GC)
Chromatographic techniques are crucial for assessing the purity of "this compound" and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of pyridine derivatives helixchrom.comresearchgate.net. A C18 or C8 column would likely be suitable for the separation. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer mdpi.comnih.gov. The choice of buffer and its pH can be critical for achieving good peak shape and resolution, especially for pyridine compounds which can have basic properties helixchrom.com. UV detection is well-suited for this compound due to the presence of the aromatic ring and the nitro group, which are strong chromophores.
Gas Chromatography (GC)
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC analysis. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice diva-portal.orgresearchgate.netrestek.com. The use of an electron capture detector (ECD) would provide high sensitivity for this halogenated and nitrated compound epa.gov. GC-MS would provide both retention time data for quantification and mass spectral data for definitive identification of the compound and any impurities mdpi.comgcms.czresearchgate.net.
X-Ray Crystallography for Structural Elucidation (if applicable to derivatives)
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on the synthesis of Methyl 6-bromo-5-nitropicolinate will likely focus on developing more sustainable methods. Key areas of exploration include the use of environmentally benign solvents and the design of one-pot multicomponent reactions (MCRs).
Water is a prime candidate for a green solvent, and its use in the synthesis of pyridine (B92270) derivatives has been reported. For instance, SnCl₂·2H₂O has been identified as an effective catalyst for MCRs in water to produce polysubstituted pyridines. researchgate.net Similarly, ultrasound-assisted synthesis in water using a sulfonated magnetic graphitic carbon nitride catalyst has been shown to be effective for preparing pyridine derivatives. researchgate.net These approaches reduce reliance on volatile organic compounds and can lead to higher yields and simpler work-up procedures. The application of such aqueous, catalyticytems to the synthesis of this compound represents a significant area for future investigation.
One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are another cornerstone of green chemistry. A patented one-pot method for a related compound, 3-Chloro-5-nitropicolinic acid, involves an addition reaction, condensation, and chlorination in a single sequence, showcasing the potential for streamlined, resource-efficient processes. Adapting this philosophy to this compound could significantly improve its manufacturing efficiency and environmental footprint.
Exploration of Novel Catalytic Systems for Transformations
Catalysis is crucial for efficient and selective chemical synthesis. Research into novel catalytic systems for the transformation of this compound is expected to yield more efficient and selective methods for creating complex molecules. Palladium-based catalysts are particularly prominent in the chemistry of related compounds.
For example, the synthesis of Methyl-3-bromo-4-methyl-5-nitropicolinate, an isomer of the title compound, utilizes a bis(triphenylphosphine)palladium(II) dichloride catalyst for a carbonylation reaction under carbon monoxide pressure. rsc.org The palladium complex of a related compound, Methyl 5-nitropicolinate (MN), is also noted for its utility in synthesizing amide and amine complexes. biosynth.com These examples underscore the potential of palladium catalysis in functionalizing the picolinate (B1231196) scaffold. Future work could explore a wider range of palladium catalysts and ligands to optimize reaction conditions and expand the scope of achievable transformations, such as cross-coupling reactions at the bromine-substituted carbon.
Furthermore, catalytic systems used for analogous structures, like the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and aluminum trichloride (B1173362) (AlCl₃) used in the synthesis of 3-Chloro-5-nitropicolinic acid, could be adapted for transformations involving this compound.
Table 1: Examples of Catalytic Systems in the Synthesis of Related Pyridine Derivatives
| Catalyst/Reagent System | Substrate/Target | Reaction Type | Reference |
|---|---|---|---|
| (Ph₃P)₂PdCl₂ / CO | 3-bromo-2-iodo-4-methyl-5-nitropyridine | Carbonylation | rsc.org |
| SnCl₂·2H₂O | Aromatic aldehydes, ketones, etc. | Multicomponent Reaction | researchgate.net |
| DBU / AlCl₃ | 2-halogenated acrylates, nitromethane | One-Pot Cyclization/Chlorination | |
| Palladium(0) Complex | N-methylmaleinimide | η²-coordination | researchgate.net |
Advanced Functionalization Strategies
The functional groups of this compound provide multiple handles for advanced functionalization. The nitro group, in particular, plays a key role by activating the pyridine ring for certain reactions.
One important strategy is nucleophilic aromatic substitution (SɴAr). The electron-withdrawing nitro group activates the adjacent bromine atom, facilitating its displacement by nucleophiles. Research on 6-bromo-5-nitroquinoline (B1267105) has shown that the bromine can be readily substituted by cyclic amines like morpholine (B109124) and piperazine (B1678402) in high yields under microwave irradiation. semanticscholar.org This suggests a promising route for introducing amine-containing moieties into the this compound structure, which is a common strategy in medicinal chemistry.
Other functionalization strategies involve the modification of the existing substituents. The nitro group can be reduced to an amino group, which can then undergo a wide range of further reactions. For instance, the reduction of a related nitropicolinate was achieved using iron powder in acetic acid and methanol (B129727). rsc.org The methyl ester group can also be a site for modification, such as reduction to a primary alcohol using agents like sodium borohydride.
Table 2: Potential Functionalization Reactions for this compound Based on Analogous Compounds
| Reaction Type | Reagents/Conditions | Target Group | Resulting Group | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SɴAr) | Morpholine, Triethylamine, Microwave | 6-Bromo | 6-Morpholinyl | semanticscholar.org |
| Nitro Group Reduction | Iron Powder, Acetic Acid | 5-Nitro | 5-Amino | rsc.org |
| Ester Group Reduction | Sodium Borohydride, Ethanol (B145695) | Methyl Ester | Primary Alcohol | |
| Vinylic Substitution | DMFDMA, 2-Butanol | Methyl group (on an analog) | Dimethylaminovinyl group | rsc.org |
Potential for High-Throughput Synthesis and Screening
High-throughput synthesis and screening are essential tools in modern drug discovery and materials science for rapidly generating and evaluating large numbers of compounds. The structure of this compound is well-suited for the creation of chemical libraries.
Automated synthesis, particularly using continuous flow technology, offers a path to rapidly produce derivatives. nih.gov Flow chemistry allows for precise control over reaction parameters, enhanced safety, and easier scalability. The development of continuous flow methods for synthesizing related heterocyclic structures, such as imidazo[1,2-a]pyridines, demonstrates the feasibility of applying this technology to picolinate derivatives. nih.gov By immobilizing reagents or catalysts on solid supports within a flow reactor, a variety of functional groups could be systematically introduced onto the this compound core.
The generation of compound libraries from functionalized pyridine building blocks is a proven strategy. For example, a diboration-electrocyclization sequence has been used to create a range of fused pyridine boronic esters, which were then used in high-throughput synthesis to generate libraries of biaryl and ether-linked compounds for drug discovery programs. whiterose.ac.uk The reactivity of the bromine and nitro groups on this compound makes it an ideal starting scaffold for similar library synthesis efforts, enabling the exploration of a large chemical space around this core structure.
Emerging Applications in Interdisciplinary Fields
The unique combination of functional groups on this compound makes it a promising scaffold for applications in diverse scientific fields, most notably medicinal chemistry, agrochemicals, and materials science.
In medicinal chemistry , substituted pyridine cores are prevalent in a wide range of biologically active molecules. Numerous patents describe the use of structurally related bromopyridine and nitropyridine derivatives as key intermediates in the synthesis of novel therapeutics. These include potential treatments for diabetes and cancer, as well as modulators for important biological targets like Janus kinase (JAK), G-protein coupled receptor 6 (GPR6), and the glucagon-like peptide-1 (GLP-1) receptor. nih.govgoogle.comepo.orggoogle.comgoogle.com The functional handles on this compound allow for its elaboration into complex molecules designed to interact with specific biological targets.
In the field of agrochemicals , nitrogen-containing heterocycles are a well-established class of compounds. A novel pesticide intermediate, 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, highlights the utility of the brominated aromatic motif in developing new crop protection agents. researchgate.net
In materials science , pyridine derivatives can be incorporated into larger molecular architectures with interesting electronic or photophysical properties. The potential for functionalization allows for the tuning of these properties. Furthermore, related heterocyclic systems are being explored in conjunction with inorganic clusters like decavanadates for applications as catalysts and sensors. dntb.gov.ua The ability to form ordered structures through interactions like hydrogen bonding and π–π stacking could be exploited in the design of novel functional materials. researchgate.netdntb.gov.ua
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
